2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide
CAS No.: 862814-45-7
Cat. No.: VC5062282
Molecular Formula: C16H20N2O3
Molecular Weight: 288.347
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 862814-45-7 |
---|---|
Molecular Formula | C16H20N2O3 |
Molecular Weight | 288.347 |
IUPAC Name | 2-(1,2-dimethylindol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide |
Standard InChI | InChI=1S/C16H20N2O3/c1-11-14(12-7-4-5-8-13(12)18(11)2)15(19)16(20)17-9-6-10-21-3/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,20) |
Standard InChI Key | DVFIJLUCODEHLB-UHFFFAOYSA-N |
SMILES | CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCOC |
Introduction
Chemical Identity and Structural Features
2-(1,2-Dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide (Molecular Formula: C₁₉H₁₈N₂O₃; Molecular Weight: 322.36 g/mol) is a heterocyclic compound featuring a 1,2-dimethylindole core linked to a 3-methoxypropyl group via an oxoacetamide bridge . The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is substituted with methyl groups at the 1- and 2-positions, while the 3-position is functionalized with a ketone and amide group. The N-(3-methoxypropyl) side chain introduces ether and alkyl functionalities, influencing solubility and bioavailability .
Structural Representation
The planar indole system and flexible methoxypropyl chain suggest potential interactions with hydrophobic biological targets, while the oxoacetamide group may participate in hydrogen bonding .
Physicochemical Properties
The compound exhibits moderate lipophilicity (logP: 3.27) and low aqueous solubility (logSw: -3.75), as calculated from its molecular descriptors . These properties are critical for pharmacokinetic behavior, influencing absorption and distribution.
Property | Value |
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Molecular Weight | 322.36 g/mol |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Polar Surface Area | 46.89 Ų |
logP | 3.27 |
logSw | -3.75 |
Pharmacokinetic Considerations
The compound’s physicochemical profile implies:
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Moderate Oral Bioavailability: High logP favors intestinal absorption but may limit solubility-driven dissolution.
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Hepatic Metabolism: Predicted cytochrome P450 interactions due to the indole and methoxy groups .
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Excretion: Likely renal clearance facilitated by glucuronidation of the methoxypropyl chain.
Research Gaps and Future Directions
Current data gaps include:
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In Vitro/In Vivo Efficacy: No published studies validate its biological activity.
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Toxicological Profile: Acute and chronic toxicity metrics remain uncharacterized.
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Structure-Activity Relationships: The impact of 1,2-dimethyl substitution versus other alkyl groups needs exploration.
Priority research areas should focus on synthesizing derivatives with improved solubility and validating target engagement assays.
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